Cas no 514801-17-3 (1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine)
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
- AKOS000204849
- VS-09293
- 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ylamine #
- 1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine
- 1-[(2,4-dichlorophenyl)methyl]-1h-pyrazol-4-amine
- 514801-17-3
- Pyrazol-4-amine, 1-(2,4-dichlorobenzyl)-
- EN300-227674
- DA-31536
- STK348685
- CS-0269282
- BBL029552
- Oprea1_340149
- 1-(2,4-Dichloro-benzyl)-1H-pyrazol-4-ylamine
- SCHEMBL3609380
-
- MDL: MFCD02055831
- Inchi: 1S/C10H9Cl2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
- InChI Key: GKFQAGBYQFFGTJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CN1C=C(C=N1)N)Cl
Computed Properties
- Exact Mass: 241.0173527Da
- Monoisotopic Mass: 241.0173527Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 424.6±40.0 °C at 760 mmHg
- Flash Point: 210.6±27.3 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D439993-20mg |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine |
514801-17-3 | 20mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439993-40mg |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine |
514801-17-3 | 40mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D439993-200mg |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine |
514801-17-3 | 200mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM521447-1g |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine |
514801-17-3 | 97% | 1g |
$109 | 2022-06-11 | |
| Chemenu | CM521447-5g |
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine |
514801-17-3 | 97% | 5g |
$392 | 2022-06-11 | |
| Enamine | EN300-227674-0.05g |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-amine |
514801-17-3 | 95% | 0.05g |
$406.0 | 2024-06-20 | |
| Enamine | EN300-227674-0.1g |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-amine |
514801-17-3 | 95% | 0.1g |
$426.0 | 2024-06-20 | |
| Enamine | EN300-227674-0.25g |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-amine |
514801-17-3 | 95% | 0.25g |
$445.0 | 2024-06-20 | |
| Enamine | EN300-227674-0.5g |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-amine |
514801-17-3 | 95% | 0.5g |
$465.0 | 2024-06-20 | |
| Enamine | EN300-227674-1.0g |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-amine |
514801-17-3 | 95% | 1.0g |
$484.0 | 2024-06-20 |
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
Professional Introduction to Compound with CAS No. 514801-17-3 and Product Name: 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
The compound with CAS No. 514801-17-3 and the product name 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine moiety, with its distinct dichlorobenzyl and pyrazole functional groups, offers a versatile scaffold for medicinal chemists to explore novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways associated with human diseases. The pyrazole core is particularly noteworthy in this context, as it is a well-established heterocyclic scaffold found in numerous bioactive molecules. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as chlorine atoms in the benzyl moiety further enhances the pharmacological potential of this compound by improving its binding affinity to biological targets.
One of the most compelling aspects of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine is its structural flexibility, which allows for modifications at multiple positions to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules designed for specific therapeutic applications. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The dichlorobenzyl group provides a robust platform for further functionalization, enabling the attachment of various pharmacophores that can modulate receptor interactions.
The 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine structure has been extensively studied in vitro and in vivo to assess its biological activity and potential therapeutic benefits. Preliminary studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in disease progression. These findings have prompted further investigation into its mechanisms of action and its potential as a lead compound for drug development. The pyrazole ring, in particular, has been shown to interact with key amino acid residues in target proteins, thereby disrupting normal cellular processes that contribute to disease.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine at the molecular level. Molecular docking simulations have been used to predict how this compound binds to various biological targets, providing insights into its binding affinity and selectivity. These computational studies have guided experimental efforts by identifying promising analogs for further optimization. Additionally, virtual screening techniques have enabled researchers to rapidly sift through large libraries of compounds to identify potential hits with similar structures but improved pharmacological profiles.
The synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have been employed to streamline the process, making it more efficient and scalable for industrial applications. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been particularly useful in constructing the complex framework of this compound. These advances in synthetic chemistry have not only facilitated the production of larger quantities of the compound but also opened up new avenues for structural diversification.
In conclusion, 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine (CAS No. 514801-17-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs. Ongoing research efforts are expected to yield additional insights into its potential applications and pave the way for innovative treatments across various therapeutic areas.
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